AZ 12216052 vs. (S)-3,4-DCPG: Opposite Functional Effects on Retinal Ganglion Cell Excitatory Currents
In whole-cell voltage-clamp recordings from mouse retinal ganglion cells, AZ 12216052 and the orthosteric mGluR8 agonist (S)-3,4-DCPG produced opposite effects on excitatory currents [1]. AZ 12216052 enhanced the peak excitatory current in ON-, OFF-, and ON-OFF-ganglion cells, whereas (S)-3,4-DCPG reduced OFF-ganglion cell excitatory currents [2]. This demonstrates that PAM and orthosteric activation of the same receptor can yield functionally opposite outcomes in the same neuronal preparation [3].
| Evidence Dimension | Effect on peak excitatory postsynaptic currents (EPSCs) in retinal ganglion cells |
|---|---|
| Target Compound Data | Enhanced peak excitatory current in ON-, OFF-, and ON-OFF-ganglion cells |
| Comparator Or Baseline | (S)-3,4-DCPG: Reduced OFF-ganglion cell excitatory currents |
| Quantified Difference | Opposite directional effect (enhancement vs. reduction) |
| Conditions | Whole-cell voltage-clamp recordings from isolated superfused mouse retina; 50 μM AZ 12216052; 30 μM (S)-3,4-DCPG |
Why This Matters
Researchers studying mGluR8-mediated synaptic modulation in retinal circuitry must select AZ 12216052 if experimental objectives require enhancement of excitatory transmission; (S)-3,4-DCPG produces functionally opposite outcomes.
- [1] Reed BT, Amthor FR, Keyser KT. Differential modulation of retinal ganglion cell light responses by orthosteric and allosteric metabotropic glutamate receptor 8 compounds. Neuropharmacology. 2013 Apr;67:88-94. View Source
- [2] Reed BT, et al. Neuropharmacology 2013. Abstract: DCPG reduced OFF-ganglion cell excitatory currents, whereas AZ enhanced the peak excitatory currents in ON-, OFF-, and ON-OFF-ganglion cells. View Source
- [3] Reed BT, et al. Neuropharmacology 2013. Conclusion: The differential sensitivity of ganglion cell light responses to DCPG and AZ supports multiple sites where mGluR8 modulates the light responses. View Source
